molecular formula C14H16ClNO2 B13401763 Phenol, 4-[4-(2-aminoethyl)phenoxy]-, hydrochloride CAS No. 5221-18-1

Phenol, 4-[4-(2-aminoethyl)phenoxy]-, hydrochloride

Cat. No.: B13401763
CAS No.: 5221-18-1
M. Wt: 265.73 g/mol
InChI Key: SNVKFUURWTVSJH-UHFFFAOYSA-N
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Description

Phenol, 4-[4-(2-aminoethyl)phenoxy]-, hydrochloride is a chemical compound with a complex structure that includes a phenol group and an aminoethyl group. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-[4-(2-aminoethyl)phenoxy]-, hydrochloride typically involves the reaction of 4-(2-aminoethyl)phenol with 4-chlorophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-[4-(2-aminoethyl)phenoxy]-, hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The aminoethyl group can be reduced to form primary amines.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as aluminum chloride.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Primary amines and other reduced derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

Phenol, 4-[4-(2-aminoethyl)phenoxy]-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a probe for biochemical assays.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenol, 4-[4-(2-aminoethyl)phenoxy]-, hydrochloride involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with various biomolecules, while the aminoethyl group can participate in ionic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Phenol, 4-[4-(2-aminoethyl)phenoxy]-, hydrochloride can be compared with other similar compounds such as:

    Phenol, 4-(2-aminoethyl)-: Similar structure but lacks the additional phenoxy group.

    4-Hydroxyphenethylamine: Similar structure but lacks the phenoxy group.

    4-(2-Aminoethyl)phenol: Similar structure but lacks the hydrochloride group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

5221-18-1

Molecular Formula

C14H16ClNO2

Molecular Weight

265.73 g/mol

IUPAC Name

4-[4-(2-aminoethyl)phenoxy]phenol;hydrochloride

InChI

InChI=1S/C14H15NO2.ClH/c15-10-9-11-1-5-13(6-2-11)17-14-7-3-12(16)4-8-14;/h1-8,16H,9-10,15H2;1H

InChI Key

SNVKFUURWTVSJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCN)OC2=CC=C(C=C2)O.Cl

Origin of Product

United States

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